molecular formula C8H9NO B1294928 Acetophenone oxime CAS No. 613-91-2

Acetophenone oxime

Cat. No.: B1294928
CAS No.: 613-91-2
M. Wt: 135.16 g/mol
InChI Key: JHNRZXQVBKRYKN-UHFFFAOYSA-N
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Description

Acetophenone oxime is an organic compound with the formula C₆H₅C(NOH)CH₃. It is a derivative of acetophenone, where the carbonyl group (C=O) is replaced by an oxime group (C=N-OH). This compound is commonly used in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

Acetophenone oxime primarily targets the acid sites of zeolite H-beta . These acid sites play a crucial role in the Beckmann rearrangement of this compound .

Mode of Action

The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta . This interaction with its target results in the formation of two isomeric amides, acetanilide and N-methyl benzamide (NMB), at reaction temperatures of 423 K or above . These amides interact with the Brønsted acid sites of zeolite H-beta through hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Beckmann rearrangement . This rearrangement is a common reaction used in organic chemistry, transforming ketoximes into amides . The Beckmann rearrangement of this compound leads to the formation of two isomeric amides, acetanilide and NMB .

Pharmacokinetics

It’s known that the compound has a boiling point of 118-120 °c/20 mmhg , which may influence its distribution and elimination in the body.

Result of Action

The result of this compound’s action is the formation of two isomeric amides, acetanilide and NMB . These amides are formed at reaction temperatures of 423 K or above . The presence of residual water can hydrolyze these two amides, while larger amounts of water inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of water . At room temperature, the oxime is N-protonated on the acid sites of zeolite H-beta . In the presence of water, the reaction starts at 473 K, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .

Safety and Hazards

Acetophenone oxime causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur is a promising metal-free synthetic scheme to conveniently afford sulfur-containing aromatics . This method offers a convenient protocol to afford polyheterocyclic structures from simple substrates .

Biochemical Analysis

Biochemical Properties

Acetophenone oxime plays a significant role in biochemical reactions, particularly in the Beckmann rearrangement, where it is converted into amides. This compound interacts with various enzymes and proteins, including zeolite H-beta and silicalite-N, which act as catalysts in the rearrangement process . The interaction involves the N-protonation of this compound at room temperature on the acid sites of zeolite H-beta, leading to the formation of isomeric amides such as acetanilide and N-methyl benzamide . These interactions are primarily hydrogen bonds with the Brønsted acid sites of the zeolite.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes and proteins. The compound exerts its effects through binding interactions with the acid sites of zeolite H-beta, leading to N-protonation and subsequent formation of amides . This process involves enzyme activation and changes in gene expression, which are crucial for the conversion of this compound into its amide products. The presence of water can also influence the reaction, leading to hydrolysis of the amides at higher temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at room temperature but undergoes significant changes at higher temperatures. For instance, at reaction temperatures of 423 K or above, this compound is converted into isomeric amides . Over time, the presence of water can lead to the hydrolysis of these amides, affecting the overall reaction and the stability of the compound . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the importance of controlling reaction conditions.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Beckmann rearrangement. The compound interacts with enzymes such as zeolite H-beta and silicalite-N, which catalyze the conversion of this compound into amides . These enzymes play a crucial role in the metabolic flux, affecting the levels of metabolites produced during the reaction. The presence of water can also influence the metabolic pathways by hydrolyzing the amides and altering the overall reaction dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone oxime is typically synthesized by reacting acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (NaOAc) and ethanol (EtOH). The reaction involves the following steps :

  • Dissolve acetophenone (1.2 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
  • Add hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol), dissolved in 15 mL of warm water, to the flask.
  • Heat the mixture under reflux on a water bath for 20 minutes.
  • Filter the hot solution quickly through a fluted filter paper.
  • Cool the filtrate in an ice bath to collect the crystalline oxime.
  • Filter the crystals under vacuum, wash with cold 50% ethanol, and dry them.

Industrial Production Methods: Industrial production of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Acetophenone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrochloric acid, and zeolites are commonly used in the Beckmann rearrangement.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

    Acetanilide: Formed from the Beckmann rearrangement of this compound.

    N-Methyl Benzamide: Another product of the Beckmann rearrangement.

    Amines and Nitro Compounds: Formed from reduction and oxidation reactions, respectively.

Comparison with Similar Compounds

  • Cyclohexanone Oxime
  • Acetaldoxime
  • Benzaldoxime

Properties

IUPAC Name

(NE)-N-(1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRZXQVBKRYKN-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID7060627, DTXSID701299588
Record name Ethanone, 1-phenyl-, oxime
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Molecular Weight

135.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10341-75-0, 613-91-2
Record name Ethanone, 1-phenyl-, oxime, (1E)-
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Record name Acetophenone oxime
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Synthesis routes and methods I

Procedure details

Acetophenone (5.0 mL, 43 mmol) was dissolved in methanol (50 mL). Hydroxylamine hydrochloride (6.1 g, 88 mmol) was added to the mixture followed by 10N sodium hydroxide (10 mL, 100 mmol). Reaction was stirred at room temperature for 20 minutes. 10N Sodium hydroxide (5 mL, 50 mmol) was added to the mixture. Reaction was heated at reflux for 1 hour. Mixture was cooled to room temperature and stirred for 4 hours. Reaction mixture was concentrated in vacuo. Residue was treated with water. Mixture was extracted 2× diethyl ether. Combined extracts were washed 1× water, 1× brine. Organic layer was dried (magnesium sulfate), filtered and concentrated. Title compound was obtained as white solid in 76% yield. MS m/e (M+H)+=136.0.
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6.1 g
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10 mL
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5 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 50 ml round-bottom flask, a mixture of acetophenone, hydroxylamine hydrochloride in pyridine was stirred, at room temperature under nitrogen blanket, for five days. The reaction mixture was then concentrated under vacuum to remove most of pyridine. The oil was then distilled at 55° C. under 0.1 mbar. The product was obtained in 95% yield.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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